molecular formula C10H7Cl2N3O3 B10903375 1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole CAS No. 1245772-73-9

1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole

Cat. No.: B10903375
CAS No.: 1245772-73-9
M. Wt: 288.08 g/mol
InChI Key: VSXWSRSZLLTROC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole typically involves the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl alcohol. This intermediate is then reacted with 4-nitro-1H-pyrazole under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and dichlorophenoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,5-dichlorophenoxy)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O3/c11-7-1-2-9(12)10(3-7)18-6-14-5-8(4-13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXWSRSZLLTROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCN2C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224283
Record name 1-[(2,5-Dichlorophenoxy)methyl]-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245772-73-9
Record name 1-[(2,5-Dichlorophenoxy)methyl]-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245772-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,5-Dichlorophenoxy)methyl]-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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